3-(p-Toluoyloxy)phenyltrimethylammonium bromide
Description
3-(p-Toluoyloxy)phenyltrimethylammonium bromide is a quaternary ammonium compound structurally derived from phenyltrimethylammonium bromide. It features a p-toluoyloxy (4-methylbenzoyloxy) ester group at the meta position of the phenyl ring (SMILES: CC1=CC(=CC=C1)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C; InChI: InChI=1S/C17H20NO2/c1-13-7-5-8-14(11-13)17(19)20-16-10-6-9-15(12-16)18(2,3)4/h5-12H,1-4H3/q+1) . This modification introduces steric and electronic effects that influence its pharmacological and chemical properties.
Properties
CAS No. |
63951-42-8 |
|---|---|
Molecular Formula |
C17H20BrNO2 |
Molecular Weight |
350.2 g/mol |
IUPAC Name |
trimethyl-[3-(4-methylbenzoyl)oxyphenyl]azanium;bromide |
InChI |
InChI=1S/C17H20NO2.BrH/c1-13-8-10-14(11-9-13)17(19)20-16-7-5-6-15(12-16)18(2,3)4;/h5-12H,1-4H3;1H/q+1;/p-1 |
InChI Key |
XWMWUNNOHGBMRT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Toluoyloxy)phenyltrimethylammonium bromide typically involves the reaction of p-toluic acid with phenyltrimethylammonium bromide. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol. The mixture is heated to facilitate the esterification process, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound is reactive in substitution reactions, particularly nucleophilic substitution, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted ammonium compounds.
Scientific Research Applications
Chemistry: 3-(p-Toluoyloxy)phenyltrimethylammonium bromide is used as a reagent in organic synthesis, particularly in the preparation of esters and amides. It is also employed in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Biology: In biological research, this compound is used as a biochemical reagent for studying enzyme kinetics and protein interactions. It is also utilized in the preparation of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its reactivity and stability make it a valuable building block for drug development.
Industry: In industrial applications, this compound is used as an additive in the production of polymers and as a stabilizer in various chemical processes. It is also employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(p-Toluoyloxy)phenyltrimethylammonium bromide involves its interaction with molecular targets through ionic and covalent bonding. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its quaternary ammonium structure allows it to participate in a wide range of chemical reactions, facilitating the formation of new chemical bonds and the modification of existing ones.
Comparison with Similar Compounds
Pharmacological Activity
Anti-Curare Action :
3-(p-Toluoyloxy)phenyltrimethylammonium bromide belongs to a class of neostigmine analogs studied for their anti-curare (acetylcholinesterase-independent) activity. Key comparisons include:
| Compound | Anti-Curare Efficacy | Cholinergic Activity | Toxicity | Duration of Action |
|---|---|---|---|---|
| 3-Hydroxy phenyltrimethylammonium bromide (Ro 2-2561) | High | Minimal | Moderate | Short (~30 min) |
| 3-Acetoxy phenyltrimethylammonium methylsulfate (Nu 2107) | High | High | Low | Moderate (~1–2 h) |
| 3-Benzoyloxy phenyltrimethylammonium bromide | High | Low | Low | Moderate (~1–2 h) |
| This compound (this compound) | High* | Low* | Low* | Moderate* |
*Data inferred from structural analogs.
Mechanistic Insights :
- The p-toluoyloxy group, like benzoyl, reduces hydrolysis by cholinesterases, prolonging its stability and duration of action compared to the acetyl derivative .
- Unlike neostigmine, its anti-curare action is independent of anticholinesterase activity, relying instead on direct neuromuscular receptor interactions .
Chemical Stability and Reactivity
The ester group in this compound confers greater resistance to alkaline hydrolysis compared to acetylated analogs. For example:
- 3-Acetoxy derivative : Rapid hydrolysis in serum (half-life <10 min) due to cholinesterase catalysis .
- 3-Benzoyloxy/p-Toluoyloxy derivatives : Slower hydrolysis (half-life >1 h), enhancing in vivo stability .
Structural and Functional Relationships
Substituent Effects
- Electron-Withdrawing Groups (e.g., NO₂, Cl): No improvement in anti-curare action .
- Positional Isomerism : The para-methyl group in p-toluoyloxy minimizes steric hindrance compared to meta isomers, though direct comparisons are absent in the literature .
Biological Activity
3-(p-Toluoyloxy)phenyltrimethylammonium bromide is a quaternary ammonium compound with the molecular formula C₁₅H₁₈BrNO and a molecular weight of approximately 320.21 g/mol. Its structure features a p-toluoyloxy group attached to a phenyl ring, with three methyl groups on the nitrogen atom. This unique configuration imparts both hydrophobic and hydrophilic characteristics, making it suitable for various biological applications.
The biological activity of this compound primarily arises from its ability to interact with cellular membranes and proteins. Its quaternary ammonium structure allows it to disrupt membrane integrity, leading to cytotoxic effects on certain bacterial strains. This property suggests potential antimicrobial applications, particularly in drug development targeting resistant pathogens.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to affect various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism involves disrupting the bacterial cell membrane, which is critical for maintaining cell integrity and function.
Interaction Studies
Interaction studies utilizing techniques such as fluorescence spectroscopy and surface plasmon resonance have demonstrated the compound's binding affinity with biological membranes and proteins. These interactions are essential for elucidating its mechanism of action in biological systems.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(Trifluoromethyl)phenyltrimethylammonium bromide | C₁₀H₁₃BrF₃N | Contains trifluoromethyl group enhancing lipophilicity |
| Trimethylphenylammonium bromide | C₉H₁₄BrN | Lacks the p-toluoyloxy group, making it less versatile |
| Benzyltrimethylammonium bromide | C₁₄H₁₈BrN | Similar quaternary structure but different aromatic substituents |
The unique substituents of this compound confer distinct physical and chemical properties, particularly regarding solubility and biological activity compared to these similar compounds.
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of this compound against a range of pathogenic bacteria. The results indicated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria at low concentrations. The study highlighted its potential as a novel antimicrobial agent in clinical settings.
Cell Membrane Interaction Analysis
Another study focused on the interaction of this compound with lipid bilayers mimicking bacterial membranes. Using fluorescence spectroscopy, researchers observed significant alterations in membrane fluidity upon treatment with the compound, suggesting a mechanism involving membrane disruption leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
